2-Mercaptoethanesulfonic acid 2-Mercaptoethanesulfonic acid Coenzyme M is an organosulfonic acid consisting of sulfonic acid having a 2-mercaptoethyl group attached to sulfur. It has a role as a coenzyme. It is an organosulfonic acid and a thiol. It is a conjugate acid of a coenzyme M(1-).
Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis.
2-mercaptoethanesulfonic acid is a Cytoprotective Agent.
A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.
Brand Name: Vulcanchem
CAS No.: 9005-46-3
VCID: VC12002456
InChI: InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
SMILES: C(CS(=O)(=O)O)S
Molecular Formula: C2H6O3S2
Molecular Weight: 142.20 g/mol

2-Mercaptoethanesulfonic acid

CAS No.: 9005-46-3

Cat. No.: VC12002456

Molecular Formula: C2H6O3S2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

2-Mercaptoethanesulfonic acid - 9005-46-3

Specification

CAS No. 9005-46-3
Molecular Formula C2H6O3S2
Molecular Weight 142.20 g/mol
IUPAC Name 2-sulfanylethanesulfonic acid
Standard InChI InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
Standard InChI Key ZNEWHQLOPFWXOF-UHFFFAOYSA-N
SMILES C(CS(=O)(=O)O)S
Canonical SMILES C(CS(=O)(=O)O)S

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Mercaptoethanesulfonic acid (HS-CH2CH2SO3H\text{HS-CH}_2\text{CH}_2\text{SO}_3\text{H}) is characterized by a sulfonic acid group (SO3H-\text{SO}_3\text{H}) and a thiol (SH-\text{SH}) group separated by an ethylene bridge. Its molecular weight is 142.197 g/mol, with a density of 1.25 g/cm³ . The compound’s exact mass is 141.976 Da, and its polar surface area (PSA) of 101.55 Ų reflects high hydrophilicity . The thiol group’s nucleophilicity and the sulfonic acid’s stability under physiological conditions make it uniquely suited for biochemical reactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC2H6O3S2\text{C}_2\text{H}_6\text{O}_3\text{S}_2
Molecular Weight142.197 g/mol
Density1.25 g/cm³
LogP (Partition Coefficient)0.884
Refractive Index1.539

Industrial Synthesis and Production

Alkylation of Sodium Sulfite

A patented method involves the reaction of sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) with 1,2-dichloroethane in the presence of sodium bromide (NaBr\text{NaBr}) as a catalyst . This accelerates the formation of sodium 2-chloroethanesulfonate, which subsequently reacts with thiourea to yield 2-S-thiuronium sulfonate. Ammonolysis in an inert atmosphere converts this intermediate into the guanidinium salt, which is neutralized to produce 2-mercaptoethanesulfonic acid .

Key Reaction Steps

  • Alkylation:

    Na2SO3+ClCH2CH2ClNaBrNaO3SCH2CH2Cl+NaCl\text{Na}_2\text{SO}_3 + \text{ClCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{NaBr}} \text{NaO}_3\text{SCH}_2\text{CH}_2\text{Cl} + \text{NaCl}
  • Thiourea Reaction:

    NaO3SCH2CH2Cl+NH2CSNH2NaO3SCH2CH2S-C(NH2)2+Cl\text{NaO}_3\text{SCH}_2\text{CH}_2\text{Cl} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{NaO}_3\text{SCH}_2\text{CH}_2\text{S-C(NH}_2\text{)}_2^+ \text{Cl}^-
  • Ammonolysis and Neutralization:

    NaO3SCH2CH2S-C(NH2)2+NH3HSCH2CH2SO3H+NH2CNH2\text{NaO}_3\text{SCH}_2\text{CH}_2\text{S-C(NH}_2\text{)}_2^+ \xrightarrow{\text{NH}_3} \text{HSCH}_2\text{CH}_2\text{SO}_3\text{H} + \text{NH}_2\text{CNH}_2

This method achieves high yields by optimizing bromide catalysis and reaction concentration .

Biological Roles and Enzymatic Mechanisms

Role in Methanogenesis

In methanogenic Archaea, CoM serves as a methyl carrier in the terminal step of methane formation:

CH3-S-CoM+HS-CoBCH4+CoM-S-S-CoB\text{CH}_3\text{-S-CoM} + \text{HS-CoB} \rightarrow \text{CH}_4 + \text{CoM-S-S-CoB}

Here, methyl-coenzyme M reductase catalyzes the reduction of the methyl group to methane .

Bacterial Epoxide Carboxylation

In Xanthobacter strain Py2, CoM facilitates epoxypropane carboxylation via a four-component system :

Reaction Steps

  • Epoxide Ring Opening:
    Component I catalyzes CoM addition to epoxypropane, forming 2-(2-hydroxypropylthio)ethanesulfonate .

  • Dehydrogenation:
    Components III and IV oxidize R- and S-enantiomers of the hydroxypropyl adduct to 2-(2-ketopropylthio)ethanesulfonate using NAD⁺ .

  • Carboxylation:
    Component II cleaves the ketopropyl adduct, incorporating CO₂ to form acetoacetate and regenerating CoM .

Enzyme Specific Activities

Data from purified components reveal distinct catalytic efficiencies:

Reaction StepComponentSpecific Activity (µmol/min/mg)
Racemic-epoxypropane + CoM → hydroxypropyl–CoMI11.8
R-epoxypropane + CoM → R-hydroxypropyl–CoMI15.0
S-epoxypropane + CoM → S-hydroxypropyl–CoMI8.0
R-hydroxypropyl–CoM → ketopropyl–CoM + NADHIII45.7
S-hydroxypropyl–CoM → ketopropyl–CoM + NADHIV38.1
Ketopropyl–CoM + CO₂ → acetoacetate + CoMII2.5

Structural Specificity and Cofactor Analogues

Cofactor Activity of Derivatives

The sulfonate and thiol groups are critical for CoM’s function. Substitution at the thiol or sulfonate moieties drastically reduces activity:

CompoundAnalog Concentration Required (nM)
H-S-CoM12.5
HOCH₂-S-CoM11.2
CH₃-S-CoM13.8
CH₃CH₂-S-CoM13.8
(CH₃)₂-S-CoM40,000
-OOCCH₂-S-CoM66,000

Bulky or charged substituents (e.g., -OOCCH₂-) increase the concentration required for activity by 3–4 orders of magnitude, underscoring the necessity of a small, uncharged thiol group.

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